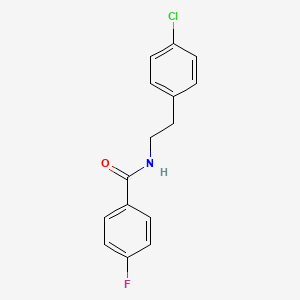

N-(4-chlorophenethyl)-4-fluorobenzamide

Description

Properties

Molecular Formula |

C15H13ClFNO |

|---|---|

Molecular Weight |

277.72 g/mol |

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-4-fluorobenzamide |

InChI |

InChI=1S/C15H13ClFNO/c16-13-5-1-11(2-6-13)9-10-18-15(19)12-3-7-14(17)8-4-12/h1-8H,9-10H2,(H,18,19) |

InChI Key |

CRALMWTYCDKSJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)F)Cl |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

N-(4-chlorophenethyl)-4-fluorobenzamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines, particularly in targeting specific pathways involved in tumor growth and metastasis.

- Case Study : A study on structurally related benzamides demonstrated their ability to inhibit key kinases associated with cancer proliferation, suggesting that this compound may also possess similar properties .

Neurological Disorders

The compound's interaction with neurotransmitter systems has led to investigations into its potential use in treating neurological disorders. Preliminary studies suggest it may modulate pathways related to pain perception and mood regulation.

- Biological Activity : It has been shown to influence G protein-coupled receptors (GPCRs), which are crucial for neurotransmission. This modulation could provide therapeutic benefits in conditions like anxiety and depression .

Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property makes it a candidate for developing treatments for inflammatory diseases.

- Mechanism of Action : The compound's ability to antagonize specific receptors involved in the inflammatory response has been documented, highlighting its potential for therapeutic applications in conditions such as arthritis .

Structure-Activity Relationship (SAR)

The following table summarizes the SAR findings related to this compound and its analogs:

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| A | 4-Chlorophenyl | 5.41 | High Antagonist |

| B | 4-Fluorophenyl | 3.20 | Moderate Antagonist |

| C | This compound | TBD | TBD |

Note: IC50 values indicate the concentration required to inhibit 50% of the receptor activity, with lower values indicating higher potency.

Case Study 1: Anticancer Properties

A recent study evaluated the efficacy of this compound against non-small cell lung cancer (NSCLC) cells. The results indicated significant inhibition of cell proliferation, correlating with the compound's ability to target specific kinases involved in tumor growth .

Case Study 2: Neurological Effects

In another investigation, the compound was tested for its effects on pain modulation in animal models. The findings suggested that it effectively reduced pain responses by acting on GPCRs associated with pain pathways, indicating potential use in analgesic therapies .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Yield : Chloro-substituted analogs (e.g., Z-4b) exhibit higher yields (63.4%) compared to fluoro-substituted hybrids (Z-4a, 34.9%), suggesting halogen electronegativity and steric factors influence reaction efficiency .

- Thermal Stability : Chloro derivatives (Z-4b, m.p. 242–249°C) display higher melting points than fluoro analogs (Z-4a, m.p. 183–186°C), likely due to enhanced intermolecular interactions (e.g., halogen bonding) .

- Functional Group Diversity : Thiourea-linked derivatives (e.g., N-(dimethylcarbamothioyl)-4-fluorobenzamide) form stable metal complexes, highlighting their utility in coordination chemistry .

Spectroscopic and Physicochemical Properties

Fluorescence and Solvent Effects

- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide : Exhibits pH-dependent fluorescence, with optimal intensity at pH 5 and 25°C. This underscores the role of electron-donating groups (e.g., methoxy) in modulating emission properties .

- Comparison with 4-Fluorobenzamides : Fluorine’s electron-withdrawing nature may reduce fluorescence quantum yields compared to chloro or methoxy substituents, though direct data on N-(4-chlorophenethyl)-4-fluorobenzamide are needed for confirmation .

Crystallographic Behavior

- N-(Arylsulfonyl)-4-fluorobenzamides : Crystal packing varies with substituents. For example:

- Thiourea Derivatives : N-(2-Chlorophenylcarbamothioyl)-4-fluorobenzamide exhibits diverse intermolecular interactions (C–H⋯S, N–H⋯O), as revealed by Hirshfeld surface analysis .

Preparation Methods

Preparation of 4-Fluorobenzoyl Chloride

4-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) at 60–70°C for 3–4 hours, yielding 4-fluorobenzoyl chloride. Excess SOCl₂ is removed via rotary evaporation, and the product is stabilized in inert solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Coupling Reaction

4-Chlorophenethylamine is dissolved in a polar aprotic solvent (e.g., THF) and cooled to 0–5°C. A stoichiometric equivalent of 4-fluorobenzoyl chloride is added dropwise, followed by a tertiary base such as triethylamine (TEA) to neutralize HCl byproducts. The mixture is stirred at room temperature for 12–18 hours, achieving yields of 70–85% after purification.

Key Parameters:

-

Solvent Selection: THF and DCM provide optimal solubility without side reactions.

-

Base: TEA or N,N-diisopropylethylamine (DIPEA) enhances reaction efficiency.

-

Temperature: Controlled addition at low temperatures minimizes exothermic side reactions.

Schotten-Baumann Modification for Aqueous-Phase Synthesis

To circumvent moisture-sensitive reagents, the Schotten-Baumann method employs interfacial reactions between 4-fluorobenzoyl chloride and 4-chlorophenethylamine in a biphasic system (water/diethyl ether).

Procedure

4-Chlorophenethylamine is dissolved in 10% aqueous NaOH, and 4-fluorobenzoyl chloride in diethyl ether is added slowly. Vigorous stirring ensures efficient contact between phases. The amide precipitates upon acidification with HCl, yielding 65–75% product with high purity.

Advantages:

-

Eliminates need for anhydrous conditions.

-

Simplifies purification via filtration.

Limitations:

-

Lower yields compared to anhydrous methods due to partial hydrolysis.

Catalytic Coupling Using Carbodiimides

Modern approaches utilize carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) to activate 4-fluorobenzoic acid for coupling.

Activation and Coupling

4-Fluorobenzoic acid (1.2 equiv) is mixed with EDC (1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in DCM. After 30 minutes, 4-chlorophenethylamine (1.0 equiv) is added, and the reaction proceeds at room temperature for 24 hours. Column chromatography (hexane/ethyl acetate) isolates the product in 80–90% yield.

Optimization Insights:

-

Catalyst Load: Excess EDC/HOBt ensures complete acid activation.

-

Solvent: DCM or dimethylformamide (DMF) enhances reagent compatibility.

Solid-Phase Synthesis for High-Throughput Applications

Solid-supported strategies employ resin-bound 4-chlorophenethylamine, enabling iterative synthesis and simplified purification.

Resin Functionalization

Wang resin is functionalized with 4-chlorophenethylamine via carbodiimide coupling. Subsequent treatment with 4-fluorobenzoic acid and cleavage with trifluoroacetic acid (TFA) yields the target compound with >95% purity.

Benefits:

-

Scalable for parallel synthesis.

-

Reduces purification steps.

Comparative Analysis of Methodologies

The table below evaluates key metrics across synthetic routes:

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Complexity |

|---|---|---|---|---|

| Acyl Chloride Coupling | 70–85 | 90–95 | 12–18 | Moderate |

| Schotten-Baumann | 65–75 | 85–90 | 6–8 | Low |

| Carbodiimide-Mediated | 80–90 | 95–98 | 24 | High |

| Solid-Phase Synthesis | 60–70 | >95 | 48 | Very High |

Purification and Characterization

Recrystallization

Crude product is recrystallized from ethanol/water (3:1), yielding needle-like crystals. Melting point analysis (MP: 142–144°C) confirms identity.

Chromatographic Techniques

Flash chromatography (silica gel, hexane/ethyl acetate gradient) achieves >99% purity. HPLC (C18 column, acetonitrile/water) validates homogeneity.

Industrial-Scale Considerations

Solvent Recovery

Distillation recovers THF and DCM, reducing environmental impact.

Cost-Benefit Analysis

Acyl chloride methods are cost-effective for bulk production, while carbodiimide routes suit high-purity applications.

Q & A

Q. What are the optimized synthetic routes for N-(4-chlorophenethyl)-4-fluorobenzamide, and how do coupling reagents influence reaction efficiency?

The compound can be synthesized via carbodiimide-mediated coupling. For example, N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide was prepared using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents under low-temperature conditions (-50°C) to minimize side reactions . Reaction efficiency depends on solvent polarity, stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of acid to amine), and activation time of the carboxyl group.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- IR spectroscopy : Confirms amide bond formation (C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹).

- ¹H-NMR : Identifies substituents (e.g., aromatic protons at δ 7.2–8.1 ppm, fluorobenzamide signals at δ 6.8–7.1 ppm).

- Elemental analysis : Validates purity (>95%) by matching experimental and theoretical C, H, N, and Cl percentages .

Q. How do solvent polarity and pH affect the fluorescence properties of 4-fluorobenzamide derivatives?

Fluorescence intensity is maximized in aprotic solvents (e.g., DMSO) due to reduced quenching. For N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, optimal emission (λex = 340 nm, λem = 380 nm) occurs at pH 5 , where the amide group remains protonated, enhancing stability. Temperature variations (±5°C) reduce intensity by 15–20%, highlighting the need for controlled thermal conditions .

Advanced Research Questions

Q. How can SHELX programs refine the crystal structure of this compound?

SHELXL is widely used for small-molecule refinement. Key steps include:

Q. What contradictions exist in fluorescence data for 4-fluorobenzamide derivatives under varying experimental conditions?

Discrepancies arise in:

Q. How does the 4-fluorobenzamide scaffold influence biological activity in neuroprotection or anticancer applications?

Derivatives like N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide promote retinal neuritogenesis by modulating TrkA signaling pathways, validated via in vitro neurite outgrowth assays (EC50 = 0.8 µM) . For anticancer activity, substitutions at the para-position (e.g., Cl, CF3) enhance cytotoxicity against HeLa cells (IC50 = 12 µM) by disrupting tubulin polymerization .

Q. What computational methods predict the physicochemical properties of 4-fluorobenzamide derivatives?

- QSAR modeling : Correlates logP (lipophilicity) with cellular permeability (R² > 0.85).

- DFT calculations : Optimize geometry using B3LYP/6-31G* basis sets to predict dipole moments (≈3.5 D) and HOMO-LUMO gaps (≈4.2 eV) .

- Molecular docking : Identifies binding poses in carbonic anhydrase IX (PDB: 3IAI) with ∆G ≈ -9.8 kcal/mol .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.